molecular formula C18H16Cl2N4O2S B12133118 2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide

2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide

Cat. No.: B12133118
M. Wt: 423.3 g/mol
InChI Key: NHFQZPQPLXCMDH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a sulfonamide group

Preparation Methods

The synthesis of 2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidine Ring: The quinoxaline intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and drugs.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby modulating their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide can be compared with other similar compounds such as:

    Quinoxaline Derivatives: These compounds share the quinoxaline core and are studied for their antimicrobial and anticancer properties.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their use in pharmaceuticals, particularly as inhibitors of various enzymes.

    Sulfonamide Derivatives: These compounds are widely used in medicinal chemistry for their antibacterial properties.

The uniqueness of this compound lies in the combination of these three functional groups, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C18H16Cl2N4O2S

Molecular Weight

423.3 g/mol

IUPAC Name

2,5-dichloro-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H16Cl2N4O2S/c19-12-7-8-13(20)16(11-12)27(25,26)23-17-18(24-9-3-4-10-24)22-15-6-2-1-5-14(15)21-17/h1-2,5-8,11H,3-4,9-10H2,(H,21,23)

InChI Key

NHFQZPQPLXCMDH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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